molecular formula C25H36INO4 B10772377 I-Pta-OH

I-Pta-OH

Cat. No. B10772377
M. Wt: 539.5 g/mol
InChI Key: RCPAWLXQBMAVGJ-WEGMHNBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[125I]PTA-OH: is a radiolabeled compound used primarily in scientific research to study thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptors. These receptors play a crucial role in platelet aggregation and vascular tone regulation. The compound is a potent antagonist of these receptors, making it valuable for investigating their function and the effects of various drugs on platelet activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [125I]PTA-OH involves the iodination of a precursor compound with radioactive iodine-125. The process typically includes the following steps:

Industrial Production Methods: While the synthesis of [125I]PTA-OH is primarily conducted on a laboratory scale for research purposes, the industrial production would follow similar steps with scaled-up reaction conditions and more stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound .

Chemical Reactions Analysis

Types of Reactions: [125I]PTA-OH primarily undergoes binding interactions with TXA2/PGH2 receptors. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions:

Major Products: The major product of the iodination reaction is [125I]PTA-OH itself. Any side products or unreacted starting materials are typically removed during the purification process .

Mechanism of Action

Mechanism: [125I]PTA-OH exerts its effects by binding to TXA2/PGH2 receptors on platelets and vascular smooth muscle cells. This binding inhibits the action of thromboxane A2 and prostaglandin H2, which are potent vasoconstrictors and promoters of platelet aggregation .

Molecular Targets and Pathways: The primary molecular targets of [125I]PTA-OH are the TXA2/PGH2 receptors. By blocking these receptors, [125I]PTA-OH prevents the downstream signaling pathways that lead to platelet aggregation and vasoconstriction .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: [125I]PTA-OH is unique in its high affinity and selectivity for TXA2/PGH2 receptors, making it a valuable tool for studying these receptors in various biological systems. Its radiolabeled nature allows for precise quantification and localization of receptor binding sites .

properties

Molecular Formula

C25H36INO4

Molecular Weight

539.5 g/mol

IUPAC Name

(E)-7-[3-[[2-hydroxy-3-(4-hydroxy-3-(125I)iodanylphenyl)propyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

InChI

InChI=1S/C25H36INO4/c1-25(2)17-13-20(25)19(7-5-3-4-6-8-24(30)31)22(14-17)27-15-18(28)11-16-9-10-23(29)21(26)12-16/h3,5,9-10,12,17-20,22,27-29H,4,6-8,11,13-15H2,1-2H3,(H,30,31)/b5-3+/i26-2

InChI Key

RCPAWLXQBMAVGJ-WEGMHNBISA-N

Isomeric SMILES

CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)O)[125I])O)C/C=C/CCCC(=O)O)C

Canonical SMILES

CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)O)I)O)CC=CCCCC(=O)O)C

Origin of Product

United States

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